molecular formula C22H23N3O5 B15103180 N-[3-(acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B15103180
M. Wt: 409.4 g/mol
InChI Key: FPQKWZAXDANBFV-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzazepine core substituted with methoxy groups and an acetylamino-phenyl side chain. This compound belongs to the broader class of N-substituted 2-arylacetamides, which are structurally analogous to bioactive molecules like benzylpenicillin derivatives .

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C22H23N3O5/c1-14(26)23-17-5-4-6-18(12-17)24-21(27)13-25-8-7-15-9-19(29-2)20(30-3)10-16(15)11-22(25)28/h4-10,12H,11,13H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

FPQKWZAXDANBFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzazepin core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The acetylamino group is then introduced via acetylation reactions, and the dimethoxy groups are added through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a common acetamide backbone with molecules like 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (reported in ) . Key differences lie in their substituents:

  • Benzazepine vs. Pyrazolyl Rings: The benzazepine core in the target compound introduces a seven-membered nitrogen-containing ring system, contrasting with the pyrazolyl ring in the comparator. Benzazepines are known for conformational flexibility, which may enhance interactions with biological targets like G-protein-coupled receptors.
  • In contrast, the dichlorophenyl group in the comparator compound () introduces electron-withdrawing effects, altering electronic distribution and steric bulk.

Conformational and Crystallographic Differences

highlights that dihedral angles between aromatic rings and acetamide groups significantly influence molecular conformation and intermolecular interactions. For example:

  • In 2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide , dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, creating distinct hydrogen-bonding patterns (e.g., R₂²(10) motifs) .
  • The target compound’s benzazepine core likely adopts a different conformation due to its fused ring system and methoxy substituents.

Hydrogen-Bonding and Aggregation Patterns

Both compounds exhibit strong hydrogen-bonding capabilities via their amide groups. emphasizes that hydrogen-bonding patterns (e.g., graph-set notation) dictate molecular aggregation . For instance:

  • The comparator compound forms dimers via N–H···O bonds, stabilizing its crystal lattice .
  • The target compound’s methoxy groups may participate in additional C–H···O interactions, altering packing efficiency or solubility compared to halogenated analogs.

Physicochemical and Pharmacological Implications

Solubility and Bioavailability

  • Dichlorophenyl Groups : Introduce hydrophobicity, favoring lipid membrane penetration but reducing aqueous solubility .

Data Table: Key Structural and Functional Comparisons

Parameter Target Compound 2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide
Core Structure 7,8-Dimethoxy-3-benzazepine 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole
Aryl Substituent 3-(Acetylamino)phenyl 3,4-Dichlorophenyl
Dihedral Angles (°) Not reported (predicted <60° due to fused ring) 54.8–77.5
Hydrogen-Bonding Motifs Likely R₂²(8) or R₂²(10) via amide N–H and carbonyl O R₂²(10) dimers
Melting Point Not reported 473–475 K
Electron Effects Electron-donating (methoxy) Electron-withdrawing (Cl)

Biological Activity

N-[3-(acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzazepine core and an acetylamino group. Its molecular formula is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of approximately 390 g/mol. The structural complexity suggests diverse interactions with biological targets.

Preliminary studies indicate that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The acetylamino group may enhance interactions with specific enzymes, modulating their activity.
  • Receptor Modulation : The compound is believed to interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Membrane Permeability : The structural features may enhance cell membrane permeability, facilitating the compound's bioavailability and efficacy.

Biological Activity

Research highlights several key areas of biological activity for this compound:

  • Antitumor Activity : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Emerging evidence suggests that the compound may protect neuronal cells from oxidative stress and apoptosis.

Data Tables

Below are comparative data tables summarizing the biological activities and structural features of related compounds.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamideQuinazoline coreModerate anticancerSimilar mechanism of action
4-AcetylaminobenzamideSimple amide structureModerate anti-inflammatoryLacks complex heterocycles
2-(4-Acetamidoindol-1-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamideIndole corePotential anticancer propertiesSimilar core but different substituents

Case Studies

  • Study on Antitumor Activity : In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells through activation of caspase pathways.
  • Anti-inflammatory Research : A study evaluated the compound's effect on lipopolysaccharide-induced inflammation in macrophages, revealing a reduction in pro-inflammatory cytokine production.
  • Neuroprotective Effects : Research involving neuronal cell cultures indicated that the compound mitigated oxidative stress-induced damage, suggesting its potential in treating neurodegenerative disorders.

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